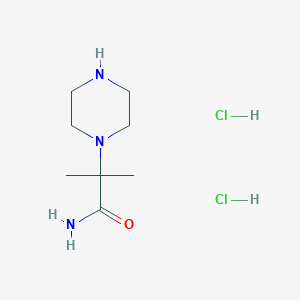
2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride (BAMPAH) is a synthetic compound that has been studied for its potential applications in scientific research. BAMPAH has been studied for its ability to interact with various biochemical and physiological processes in the body.
Scientific Research Applications
Anticonvulsant Activities
- 2-acetamido-N-benzyl-2-(methoxyamino)acetamides demonstrate anticonvulsant activities. The structural analysis of these compounds reveals specific molecular features likely responsible for their anticonvulsant effects. This analysis includes the identification of two O atoms and a phenyl group as key components (Camerman et al., 2005).
Metabolic Studies
- Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have been conducted. These studies help understand the metabolic pathways and potential toxicological profiles of related compounds, including those structurally similar to 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride (Coleman et al., 2000).
Role in Obesity and Diabetes Treatment
- N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, including derivatives similar to 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride, show potential as β3-adrenergic receptor agonists. These compounds exhibit significant activity in treating obesity and non-insulin-dependent diabetes (Maruyama et al., 2012).
Antibacterial Applications
- Research on derivatives of 4-hydroxy-chromen-2-one, structurally related to 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride, demonstrates significant antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Receptor Binding and Fluorescence Studies
- Studies on N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, a compound structurally related to 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride, reveal its role as a receptor for acid binding. These studies include fluorescence quenching interactions, indicating potential applications in chemical sensing (Karmakar & Baruah, 2008).
properties
IUPAC Name |
2-(benzylamino)-N-(3-methoxyphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-20-15-9-5-8-14(10-15)18-16(19)12-17-11-13-6-3-2-4-7-13;/h2-10,17H,11-12H2,1H3,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDXYMABZHROLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
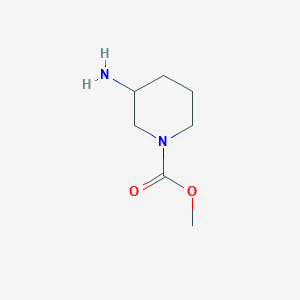
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)
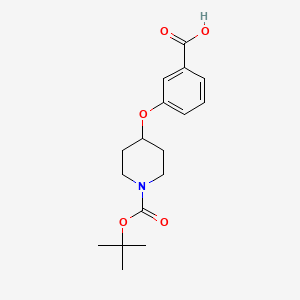
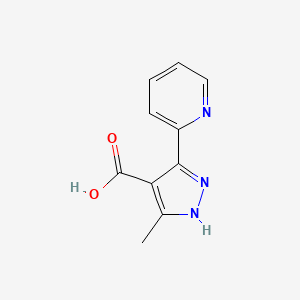
![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
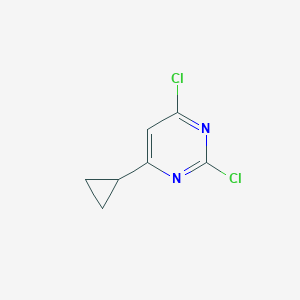
![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)



